molecular formula C27H23ClN2O3 B2664893 2-(3-benzoyl-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 895653-24-4

2-(3-benzoyl-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide

Cat. No. B2664893
CAS RN: 895653-24-4
M. Wt: 458.94
InChI Key: SBZDKTSNDGZRHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-benzoyl-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C27H23ClN2O3 and its molecular weight is 458.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Quinazoline and quinoline derivatives have been synthesized and characterized for various applications, emphasizing the importance of structural modifications to achieve desired chemical and biological properties. For example, novel quinazolines with potential antimicrobial activities have been synthesized, highlighting the methodological advancements in producing such compounds (Desai, Shihora, & Moradia, 2007).

Potential Biological Activities

  • Quinoline and quinazoline derivatives have been explored for their analgesic, anti-inflammatory, and antimicrobial properties. A study on quinazolinyl acetamides, for example, indicated that certain derivatives showed significant analgesic and anti-inflammatory activities, hinting at the therapeutic potential of such compounds (Alagarsamy et al., 2015).
  • Another area of interest is the development of quinoline derivatives as PET ligands for imaging studies, such as in the detection of translocator protein expression in the brain, demonstrating the applicability of these compounds in biomedical imaging and diagnostics (Yui et al., 2010).

Antitumor Activities

  • Research into quinazolinones has also revealed their potential antitumor activities, with some novel 3-benzyl-substituted-4(3H)-quinazolinones showing significant in vitro antitumor effects against various cancer cell lines. These findings suggest that structural modifications of quinazoline derivatives can lead to compounds with promising antitumor properties (Al-Suwaidan et al., 2016).

Antimicrobial Activities

  • The synthesis and evaluation of quinazoline derivatives for their antimicrobial activities have been documented, indicating the broad spectrum of biological applications that these compounds might serve. For instance, certain 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones demonstrated notable antimicrobial properties, further emphasizing the potential of quinoline and quinazoline derivatives in developing new antimicrobial agents (Patel & Shaikh, 2011).

properties

IUPAC Name

2-(3-benzoyl-6-ethyl-4-oxoquinolin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN2O3/c1-3-18-10-12-24-21(13-18)27(33)22(26(32)19-7-5-4-6-8-19)15-30(24)16-25(31)29-20-11-9-17(2)23(28)14-20/h4-15H,3,16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZDKTSNDGZRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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